Docosyl dihydrogen citrate
Overview
Description
Docosyl dihydrogen citrate is an organic compound with the molecular formula C28H52O7 and a molecular weight of 500.70828 g/mol . It is a derivative of citric acid, where the hydrogen atoms of the carboxyl groups are replaced by docosyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosyl dihydrogen citrate typically involves the esterification of citric acid with docosanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Docosyl dihydrogen citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of docosyl carboxylic acids.
Reduction: Formation of docosanol and citric acid derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Scientific Research Applications
Docosyl dihydrogen citrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as an emulsifier in various formulations
Mechanism of Action
The mechanism of action of docosyl dihydrogen citrate involves its interaction with biological membranes. The docosyl groups can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated fatty alcohol used in antiviral creams.
Citric Acid: A weak organic acid with multiple applications in food, pharmaceuticals, and industry.
Behenic Acid: A long-chain fatty acid used in cosmetics and personal care products
Uniqueness
Docosyl dihydrogen citrate is unique due to its combination of citric acid and docosyl groups, which imparts specific properties such as enhanced lipid solubility and membrane interaction. This makes it particularly valuable in applications requiring both hydrophilic and lipophilic characteristics .
Properties
IUPAC Name |
2-(2-docosoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-35-26(31)24-28(34,27(32)33)23-25(29)30/h34H,2-24H2,1H3,(H,29,30)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZHSSDKCGVJMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80916791 | |
Record name | 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80916791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93980-60-0 | |
Record name | Docosyl dihydrogen citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80916791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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